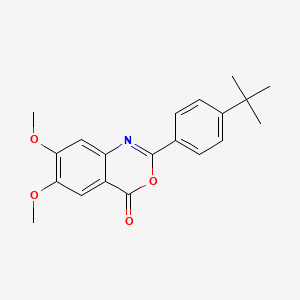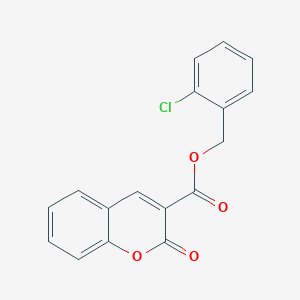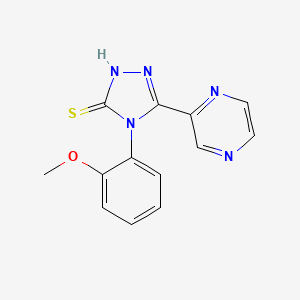
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BML-111, is a synthetic compound that belongs to the class of benzoxazines. It was first synthesized in 1999 and has since been studied for its potential therapeutic applications in various fields of medicine.
科学的研究の応用
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. In inflammation, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In neuroprotection, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act through the activation of the lipoxin A4 receptor (ALX) and the subsequent inhibition of pro-inflammatory pathways. ALX activation has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and physiological effects:
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and tissue damage, improving cognitive function, and inhibiting tumor growth and metastasis. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its reproducibility and reliability in synthesis. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one also has a short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways and cell types. Additionally, future research could focus on developing more potent and selective ALX agonists based on the structure of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
合成法
The synthesis of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 4-tert-butylphenol with 2,6-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding benzoxazine intermediate. The intermediate is then treated with acetic anhydride to yield the final product, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. The synthesis method has been reported in various research articles and is considered a reliable and reproducible method.
特性
IUPAC Name |
2-(4-tert-butylphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)13-8-6-12(7-9-13)18-21-15-11-17(24-5)16(23-4)10-14(15)19(22)25-18/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSQPLQNUOTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

